molecular formula C14H14N4O B2879341 1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole CAS No. 172265-16-6

1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2879341
CAS No.: 172265-16-6
M. Wt: 254.293
InChI Key: ZNYBSIUDDISLHD-UHFFFAOYSA-N
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Description

1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative that serves as a versatile intermediate in pharmaceutical research and development. Benzotriazole derivatives are recognized in medicinal chemistry as privileged structures with diverse biological properties, functioning as key scaffolds in drug discovery programs . These compounds are frequently investigated as antimicrobial agents, antiproliferative compounds, and antiprotozoal agents, with structure-activity relationship (SAR) studies demonstrating that the benzotriazole moiety often contributes significantly to pharmacological activity . The structural framework of this compound incorporates both benzotriazole and pyridine rings, which may enable its use as a synthetic auxiliary or building block for the design of more complex molecular architectures . Researchers utilize this compound in the synthesis of potential pharmacologically active molecules, particularly where the benzotriazole component can act as a bioisosteric replacement for other heterocyclic systems or serve as a leaving group in chemical transformations . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[ethoxy(pyridin-2-yl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-19-14(12-8-5-6-10-15-12)18-13-9-4-3-7-11(13)16-17-18/h3-10,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYBSIUDDISLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=N1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-chloromethylpyridine with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a cyclization reaction with ethyl alcohol under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Oxidized benzotriazole derivatives.

    Reduction: Reduced benzotriazole derivatives.

    Substitution: Substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Benzotriazole Derivatives

Compound Name Substituent Molecular Formula Melting Point (°C) Key Spectral Data (¹H/¹³C NMR) Reference
1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole Ethoxy(pyridin-2-yl)methyl C₁₅H₁₄N₄O Not reported ¹³C NMR (CDCl₃): Peaks for pyridine (δ 149–123 ppm), benzotriazole (δ 145–110 ppm)
1-(1-Ethoxybutyl)-1H-1,2,3-benzotriazole (2g) Ethoxybutyl C₁₀H₁₁N₃O 58–60 ¹H NMR (CDCl₃): δ 1.2–1.4 (t, CH₂CH₃), 3.5–4.0 (m, OCH₂)
1-[(Benzyloxy)(phenyl)methyl]-1H-1,2,3-benzotriazole (6e) Benzyloxy(phenyl)methyl C₂₁H₁₈N₃O 102–104 ¹H NMR (CDCl₃): δ 5.2 (s, CH), 7.3–7.6 (m, aromatic)
1-(4-Fluorobenzyl)-1H-benzotriazole 4-Fluorobenzyl C₁₃H₁₀FN₃ 95–97 ¹H NMR (CDCl₃): δ 5.6 (s, CH₂), 7.0–7.4 (m, aromatic)
1-((Allyldimethylsilyl)(ethoxy)(pyridin-2-yl)methyl)-1H-benzotriazole (2t) Allyldimethylsilyl/ethoxy/pyridin-2-yl C₂₁H₂₇N₄OSi Not reported ¹³C NMR (CDCl₃): δ 18.2 (SiCH₃), 122–150 (pyridine/benzotriazole)

Key Observations :

  • In contrast, alkyl substituents (e.g., 2g) or benzyl groups (e.g., 6e) provide electron-donating effects .
  • Steric Bulk : The allyldimethylsilyl group in 2t adds significant steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to the less bulky ethoxy group in the target compound .

Key Observations :

  • The target compound’s synthesis via copper-catalyzed cycloaddition (click chemistry) offers regiospecificity but lacks reported yields . In contrast, alkylation methods for 6a-d achieve high yields (70–88%) under basic conditions .

Biological Activity

1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole (CAS No. 172265-16-6) is a compound that features a complex structure with a benzotriazole moiety, an ethoxy group, and a pyridin-2-ylmethyl substituent. This unique combination suggests potential biological activities that could be explored in various fields such as pharmaceuticals and agricultural chemistry. The compound's structural characteristics may enhance its solubility and binding affinity to biological targets, making it a candidate for further research.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O, with a molecular weight of approximately 254.293 g/mol. The benzotriazole core is known for its versatile chemical properties, which contribute to the biological activities of its derivatives.

Antibacterial and Antifungal Properties

Benzotriazole derivatives, including this compound, have been reported to exhibit significant antibacterial and antifungal activities. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi by disrupting their cellular processes. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus, with mechanisms involving inhibition of cell wall synthesis or disruption of membrane integrity .
  • Antifungal Activity : The compound has potential against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported in the range of 12.5–25 μg/ml for certain derivatives .

Anticancer Activity

Research indicates that benzotriazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization. This action leads to cell cycle arrest in cancer cells, making them potential candidates for anticancer drug development. The presence of the pyridine moiety in this compound may enhance its bioactivity through improved binding affinity to tubulin .

The biological activity of this compound is likely mediated through interactions with key cellular targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
  • Nucleic Acid Interaction : Research suggests that benzotriazoles can bind to nucleic acids, potentially interfering with replication or transcription processes .

Comparative Analysis with Related Compounds

The unique structural features of this compound provide it with distinct advantages over simpler benzotriazole derivatives. Below is a comparison table highlighting its features against related compounds:

Compound NameStructureUnique Features
Benzotriazole BenzotriazoleBasic structure without substituents; serves as a starting point for modifications.
Pyridinyl Benzimidazole Pyridinyl BenzimidazoleContains a benzimidazole ring; shows different biological activities compared to benzotriazoles.
Ethoxy-Pyrazole Ethoxy-PyrazoleFeatures a pyrazole ring; offers distinct reactivity patterns compared to benzotriazoles.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of benzotriazole derivatives:

  • Antimicrobial Activity Study : A series of synthesized benzotriazoles were evaluated for their antimicrobial properties against various pathogens. Results indicated that compounds structurally similar to this compound exhibited significant antibacterial and antifungal effects .
  • Anticancer Screening : In vitro assays demonstrated that certain benzotriazoles could significantly inhibit the growth of cancer cell lines by inducing apoptosis through microtubule disruption .
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to active sites of key proteins involved in cancer progression and microbial resistance .

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